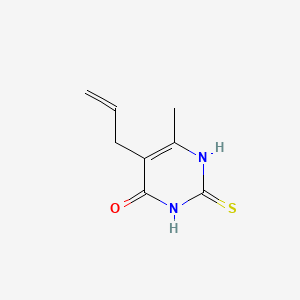

5-Allyl-6-methyl-2-thiouracil

Overview

Description

5-Allyl-6-methyl-2-thiouracil (5AMT) is an organosulfur compound that has been studied for its potential therapeutic applications in the fields of medicine, biochemistry, and physiology. 5AMT is a thiourea derivative, which is a type of compound that contains a sulfur atom bonded to two nitrogen atoms. 5AMT is a relatively new compound that has been studied only in the past few years, and its potential uses are still being explored.

Scientific Research Applications

Chemical Reactions and Synthesis

5-Allyl-6-methyl-2-thiouracil has been studied for its reactivity with iodine and bromine. In a study, it was found to react with iodine to form 2-iodomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidinium iodide. When reacted with bromine, it forms a mixture of 2-bromomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidinium and 6-bromo-2-bromomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidinium bromides (Kim, Frolova, Petrova, & Sharutin, 2019).

Metabolic Pathways

The metabolism of thiopyrimidine derivatives, including 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid, has been examined. The investigation revealed that thiouracil undergoes desulphuration to form uracil, followed by cleavage of the thiopyrimidine ring, forming β-alanine, ammonia, and carbon dioxide (Spector & Shideman, 1959).

Halocyclization Processes

Research has focused on the halocyclization of thiouracil derivatives. For instance, the reaction of this compound with molecular bromine and iodine produced substituted furo[2,3-d]pyrimidines, demonstrating its potential in creating complex organic structures (Petrova, Kim, Sharutin, & Zakharova, 2020).

Antithyroid Activity

Some derivatives of thiouracil, such as 5-halogeno-2-thiouracils, have shown antithyroid activity. These derivatives can potentially be used for therapeutic purposes in treating thyroid-related conditions (Barrett, Gassner, & Dittmer, 1951).

Novel Synthetic Routes

New synthetic routes to various derivatives of thiouracil have been explored. These include the synthesis of 5-arylmethylenebis(1-methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines, showing the versatility of thiouracil in organic synthesis (Youssif & Mohamed, 2008).

Mechanism of Action

Target of Action

The primary target of 5-Allyl-6-methyl-2-thiouracil, also known as Methylthiouracil, is the thyroid gland . Specifically, it acts on the thyroglobulin in the thyroid gland .

Mode of Action

This compound acts by decreasing the formation of stored thyroid hormone . This is achieved by inhibiting the interaction of iodine and peroxidase with thyroglobulin, which is a crucial step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The compound affects the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, it prevents the formation of thyroxine and triiodothyronine . This results in a decrease in the levels of these hormones, which play key roles in metabolism, growth, and development.

Pharmacokinetics

It’s known that the clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Result of Action

The result of the action of this compound is a decrease in the levels of thyroid hormones . This can help in the management of conditions like hyperthyroidism, where there is an overproduction of these hormones.

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific structure of the thiouracil derivative .

Molecular Mechanism

The molecular mechanism of action of 5-Allyl-6-methyl-2-thiouracil is not well-defined. It’s likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

properties

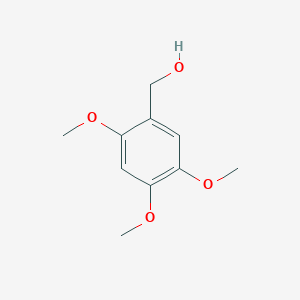

IUPAC Name |

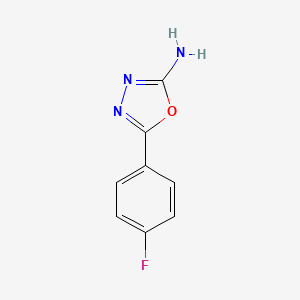

6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZVOPQOIWLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145380 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102613-14-9 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper titled "Synthesis and Halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones"?

A1: The research paper focuses on the synthesis and halocyclization reactions of a series of pyrimidin-4(3H)-one derivatives. While 5-allyl-6-methyl-2-thiouracil itself is not directly synthesized in this study, the paper explores modifications of the pyrimidine ring system, which is structurally related to this compound. The researchers successfully synthesized various 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones and investigated their reactivity towards halocyclization reactions. [] This research provides valuable insights into the chemical reactivity of substituted pyrimidines and their potential as precursors for more complex heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)